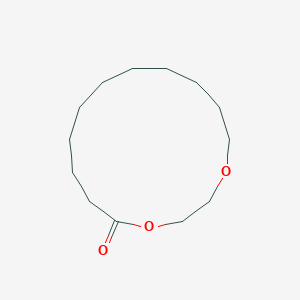

1,4-Dioxacyclopentadecan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxacyclopentadecan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c14-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16-13/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHGHOBBXQRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCOCCOC(=O)CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305351 | |

| Record name | 1,4-Dioxacyclopentadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898-97-1 | |

| Record name | 1,4-Dioxacyclopentadecan-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxacyclopentadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethylene brassylate macrocyclic musk chemical structure

Topic: Ethylene Brassylate: Chemical Structure, Synthesis, and Functional Applications Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals

Macrocyclic Musk Architecture: Structure, Synthesis, and Biodegradability

Executive Summary

Ethylene Brassylate (1,4-dioxacycloheptadecane-5,17-dione) represents a pivotal class of macrocyclic musks , distinguished by its 17-membered ring structure containing two ester functionalities.[1][2] Unlike polycyclic musks (e.g., Galaxolide), which persist in the environment due to stable ether linkages, Ethylene Brassylate offers a high-performance olfactory profile combined with rapid biodegradability .

This guide analyzes the chemical architecture of Ethylene Brassylate, detailing the thermodynamic principles driving its synthesis via depolymerization, its structure-odor relationships (SOR), and its metabolic fate. It serves as a blueprint for scientists leveraging macrocycles in fragrance chemistry and sustainable polymer engineering.

Structural Characterization & Identity

Chemical Identity

Ethylene Brassylate is the cyclic ethylene glycol ester of brassylic acid (

| Parameter | Specification |

| IUPAC Name | 1,4-dioxacycloheptadecane-5,17-dione |

| CAS Number | 105-95-3 |

| Molecular Formula | |

| Molecular Weight | 270.37 g/mol |

| LogP (Octanol/Water) | ~4.3 (Highly Lipophilic) |

| Vapor Pressure | < 0.001 mmHg @ 20°C (Base Note) |

| Ring Size | 17-Membered Macrocycle |

Conformational Analysis

The 17-membered ring is chemically significant because it minimizes transannular strain (Pitzer strain) compared to medium-sized rings (8–11 members). The presence of two ester groups introduces planar constraints at the carbonyl carbons, yet the long methylene chains allow the molecule to adopt a "floppy" conformation. This flexibility is the causal mechanism behind its ability to mimic the "lock-and-key" fit of natural musks like Civetone, despite structural differences.

Synthetic Methodologies

The synthesis of Ethylene Brassylate is a study in entropy control. Direct cyclization of dicarboxylic acids and diols is kinetically disfavored due to the high probability of intermolecular reaction (polymerization) over intramolecular reaction (cyclization). Two primary methodologies overcome this barrier.

Method A: Carothers Depolymerization (Industrial Standard)

This method relies on the Polyester Depolymerization Principle .

-

Linear Polymerization: Brassylic acid and ethylene glycol are reacted to form a linear polyester (molecular weight > 4000 Da).

-

Depolymerization: The polymer is heated under high vacuum with a transesterification catalyst (e.g., Tin(II) chloride or Aluminum stearate).

-

Thermodynamic Drive: High heat and vacuum remove the volatile monomeric cycle (Ethylene Brassylate) as it forms, shifting the equilibrium according to Le Chatelier’s principle.

Method B: Lipase-Catalyzed Macrocyclization (Green Chemistry)

Enzymatic routes utilize Candida antarctica Lipase B (CALB) . The enzyme stabilizes the transition state for cyclization within its active site, effectively reducing the entropic penalty of bringing the chain ends together. This method operates at lower temperatures, preserving energy and reducing thermal degradation.

Visualization: Synthetic Pathways

Caption: Comparative workflow of Chemical Depolymerization vs. Enzymatic Cyclization.

Experimental Protocol: Lipase-Catalyzed Synthesis

Context: This protocol is designed for research laboratories prioritizing green chemistry. It avoids toxic metal catalysts and high energy consumption.

Reagents:

-

Novozym 435 (Immobilized Candida antarctica Lipase B)

-

Solvent: Toluene (anhydrous) or solvent-free (if using reactive extrusion).

Step-by-Step Methodology:

-

Stoichiometric Mixing:

-

Combine Brassylic Acid (10 mmol) and Ethylene Glycol (10 mmol) in a round-bottom flask.

-

Scientific Rationale: A 1:1 molar ratio is critical to prevent end-capping by excess diol, which inhibits cyclization.

-

-

Enzyme Addition:

-

Add Novozym 435 (10% w/w relative to monomers).

-

Validation: Ensure enzyme is dry; water promotes hydrolysis (reverse reaction) rather than esterification.

-

-

Reaction Conditions (Solvent-Based):

-

Add Toluene (100 mL) to create a dilute environment (High Dilution Principle).

-

Causality: High dilution favors intramolecular cyclization over intermolecular polymerization by increasing the mean free path between different molecules.

-

Add molecular sieves (4Å) to scavenge water byproduct.

-

-

Incubation:

-

Stir at 60°C for 48 hours.

-

Note: Do not exceed 80°C to prevent enzyme denaturation.

-

-

Purification:

-

Characterization (Self-Validating Step):

-

GC-MS: Confirm molecular ion peak at m/z 270.

-

1H NMR: Verify signal at

4.15 ppm (singlet, 4H) corresponding to the ethylene glycol bridge protons (

-

Environmental Fate & Biodegradability

A critical advantage of Ethylene Brassylate over polycyclic musks is its metabolic instability in the environment. The molecule contains two ester linkages , which are susceptible to hydrolytic cleavage by ubiquitous esterases in bacteria and fungi.

Mechanism of Degradation

-

Hydrolysis: Environmental moisture and esterases cleave the ring at the ester bonds.

-

Ring Opening: The macrocycle opens to release linear Brassylic Acid and Ethylene Glycol.

-

Mineralization:

-

Brassylic Acid: Undergoes

-oxidation (fatty acid metabolism) to produce Acetyl-CoA. -

Ethylene Glycol: Metabolized via glycolaldehyde to glyoxylate, entering the TCA cycle.

-

Visualization: Biodegradation Pathway

Caption: Metabolic pathway of Ethylene Brassylate degradation in aerobic environments.

References

-

National Institute of Standards and Technology (NIST). (2025). Ethylene Brassylate: Chemical Properties and Spectral Data. NIST Chemistry WebBook.[8] [Link]

-

PubChem. (2025).[9] Ethylene Brassylate Compound Summary (CID 61014). National Center for Biotechnology Information. [Link]

-

CeresLab. (2025). Ethylene Brassylate: Structure & Scent Correlation. [Link]

-

Scentspiracy. (2025).[1][9] Musk T (Ethylene Brassylate) Technical Data. [Link][9][5]

-

ACS Applied Polymer Materials. (2024). In Situ Enzymatic Polymerization of Ethylene Brassylate. American Chemical Society. [Link]

-

ScenTree. (2025). Musk T® (CAS N° 105-95-3) Synthesis and Properties. [Link][8][9][10]

Sources

- 1. Ethylene Brassylate - CeresLab [cereslab.com]

- 2. Musk T (Ethylene Brassylate, 105-95-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Ethylene brassylate | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Page loading... [guidechem.com]

- 6. CH223064A - Process for the preparation of monomeric ethylene brassylate. - Google Patents [patents.google.com]

- 7. ScenTree - Musk T® (CAS N° 105-95-3) [scentree.co]

- 8. Ethylene brassylate [webbook.nist.gov]

- 9. Ethylene brassylate | C15H26O4 | CID 61014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethylene brassylate (CAS 105-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Decoding the Olfactory Enigma: A Technical Guide to Macrocyclic Musks

Content Type: Technical Whitepaper Audience: Chemical Biology Researchers, Fragrance Chemists, and Drug Discovery Specialists

Executive Summary

Macrocyclic musks represent a unique intersection of organic synthesis, conformational analysis, and G-Protein Coupled Receptor (GPCR) pharmacology. Historically derived from the musk deer (Moschus moschiferus), modern equivalents are synthesized to meet ethical and environmental standards. This guide deconstructs the Structure-Odor Relationships (SOR) of these compounds, focusing on their interaction with the human olfactory receptor OR5AN1 . By treating musk odorants as ligands and the olfactory system as a druggable target, we provide a rational framework for molecular design and synthesis.

Molecular Architecture: The Musk Pharmacophore

The "musk" odor character is not a single chemical entity but a pharmacophore defined by specific steric and electronic properties. While nitro-musks and polycyclic musks exist, macrocyclic musks (C14–C17 rings) are considered the "gold standard" due to their biodegradability and close structural homology to nature-identical compounds.

Structural Determinants[1][2][3][4][5][6][7][8][9]

-

Ring Size: The "odorous window" is strictly defined between 14 and 17 carbons. Rings <13 carbons often smell woody or earthy; rings >19 are odorless due to their inability to fit the receptor pocket.

-

Functional Group: A polar anchor (ketone, lactone, or ether) is required to form a hydrogen bond with the receptor.

-

Conformation: The molecule must adopt a low-energy conformation that mimics a "U-shape" or "horseshoe" motif to fit the hydrophobic cleft of the receptor.

Comparative Data: Key Macrocyclic Ligands

| Compound | Structure Type | Ring Size | Odor Threshold (ng/L air) | Key Structural Feature |

| (R)-Muscone | Ketone | 15 | 0.09 | Methyl group at C3 stabilizes active conformation. |

| Civetone | Ketone | 17 | 0.15 | cis-Double bond adds rigidity, restricting conformers. |

| Exaltolide | Lactone | 15 | 1.80 | Ester oxygen acts as H-bond acceptor; slightly higher threshold. |

| Ambrettolide | Lactone | 17 | 0.30 | Unsaturation at C7 enhances diffusivity and potency. |

Mechanistic Basis: The OR5AN1 Receptor Interaction[5]

The primary target for macrocyclic musks in humans is OR5AN1 , a class A GPCR. Unlike generalist receptors, OR5AN1 exhibits high specificity for the macrocyclic scaffold, though it possesses a promiscuous hydrophobic pocket that allows it to recognize structurally distinct but sterically similar nitro-musks.

The Binding Pocket

Research indicates that the binding mechanism relies on a "Hydrophobic Clamp" model:

-

The Anchor: The carbonyl oxygen of the musk acts as a Hydrogen Bond Acceptor. It interacts specifically with Tyr260 on transmembrane helix 6 (TM6) of the OR5AN1 receptor.[1]

-

The Pocket: The large hydrocarbon ring interacts via van der Waals forces with a hydrophobic cluster of phenylalanine residues (Phe105, Phe194, Phe207 ).

-

Chiral Discrimination: OR5AN1 is enantioselective. (R)-muscone binds with significantly higher affinity than (S)-muscone, likely due to the methyl group in the (S)-enantiomer causing steric clash with the pocket walls.

Signaling Pathway Visualization

The activation of OR5AN1 triggers a canonical cAMP-mediated cascade.

Figure 1: Signal transduction pathway initiated by musk ligand binding to OR5AN1.[2][3][4][5]

Synthetic Protocols: Ring-Closing Metathesis (RCM)

The synthesis of macrocyclic musks is challenging due to the entropic penalty of forming large rings. The industry standard has shifted from high-dilution radical cyclizations to Ring-Closing Metathesis (RCM) using Ruthenium-based catalysts (Grubbs generation).

Protocol: Synthesis of Civetone Analog (Exaltone) via RCM

Objective: Synthesis of Cyclopentadecenone (precursor to Exaltone) from a diene precursor.

Reagents:

-

Substrate: 1,16-heptadecadien-9-one (Diene precursor).

-

Catalyst: Grubbs II (G2) or Stewart-Grubbs (SG) catalyst.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).

Step-by-Step Methodology:

-

Pre-Treatment (Degassing):

-

Dissolve the diene substrate in anhydrous DCM to a final concentration of 5 mM .

-

Critical: High dilution is mandatory to favor intramolecular RCM (ring closing) over intermolecular ADMET (polymerization).

-

Bubble Argon through the solution for 30 minutes to remove oxygen, which deactivates the Ru-catalyst.

-

-

Catalyst Addition:

-

Add Grubbs II catalyst (2–5 mol%) in a single portion under Argon flow.

-

Heat to reflux (40°C for DCM) for 12–24 hours.

-

-

Monitoring & Quenching:

-

Monitor via TLC or GC-MS for disappearance of the terminal alkene.

-

Quench the reaction by adding ethyl vinyl ether (scavenges the Ru-carbene) and stirring for 30 minutes.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the E/Z mixture of the macrocycle.

-

Optional: Hydrogenation (H2, Pd/C) yields the saturated ketone (Exaltone).

-

Workflow Diagram

Figure 2: Workflow for the synthesis of macrocyclic musks via Ring-Closing Metathesis.

Computational Design & QSAR

Modern musk discovery utilizes "Brain-Aided Design"—a hybrid of computational modeling and intuition. The goal is to predict the Odor Activity Value (OAV) before synthesis.

Conformational Analysis

Macrocycles are flexible.[6] However, the active conformer is often a rigid structure where the ring carbons lie in a plane or a "boat-chair" variant, exposing the carbonyl group.

-

Computational Tool: Rotational spectroscopy and DFT (Density Functional Theory) calculations are used to identify the "Global Minimum" energy state.

-

The Rule of Corners: Substituents (like the methyl in Muscone or gem-dimethyls) prefer "corner" positions in the lattice to minimize transannular strain.

Decision Tree for Musk Design

Figure 3: Logic tree for rational design of novel macrocyclic musk candidates.

References

-

Ahmed, L. et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds.[1] PNAS.

-

Shirasu, M. et al. (2014). Olfactory receptor and neural pathway responsible for the perception of musk odors.[7] Neuron.

-

Kraft, P. (2004). 'Brain Aided' Musk Design.[8] Chemistry & Biodiversity.[8][9][10]

-

Morin, E. et al. (2019). Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave, and Continuous Flow Strategies.[11] Organic Process Research & Development. [11]

-

Mainland, J. et al. (2014). The relationship between molecular structure and odor character. Scientific Reports.

Sources

- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. isms.illinois.edu [isms.illinois.edu]

- 7. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 'Brain aided' musk design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What's Hot, What's Not: The Trends of the Past 20 Years in the Chemistry of Odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

1,4-Dioxacyclopentadecan-5-one conformational analysis

Technical Whitepaper: Conformational Dynamics and Structural Analysis of 1,4-Dioxacyclopentadecan-5-one

Executive Summary

The structural analysis of This compound represents a critical case study in macrocyclic chemistry. As a 15-membered ring system containing heteroatoms (oxygen) and a carbonyl functionality, this molecule sits at the intersection of macrocyclic musks (fragrance industry) and macrocyclic ether-lactone scaffolds (drug discovery).

Unlike 14- or 16-membered rings which often adopt well-defined diamond-lattice conformations, 15-membered rings possess unique entropy-driven flexibility and odd-numbered ring strain. The introduction of the 1,4-dioxa motif creates specific electronic effects—primarily the gauche effect of the O-C-C-O fragment—that compete with the steric requirements of the macrocycle.

This guide provides a comprehensive, self-validating protocol for determining the bioactive and global minimum conformations of this molecule, synthesizing computational rigor with experimental validation.

Molecular Architecture & Theoretical Framework

The 15-Membered Ring Challenge

The 15-membered ring is energetically unique. It lacks the symmetry of the 16-membered ring (which mimics the diamond lattice) and the compact "box" shape of the 14-membered ring.

-

Dale’s Nomenclature: 15-membered rings typically adopt a [34343] corner conformation to minimize transannular strain.

-

Pseudorotation: These rings exhibit high mobility, often existing as a dynamic ensemble of rapidly interconverting conformers at room temperature.

Heteroatom Impact (The 1,4-Dioxa Motif)

The specific substitution pattern of this compound introduces critical electronic vectors:

-

O(1)-C(2)-C(3)-O(4) Torsion: In open chains, this ethylene glycol unit prefers a gauche conformation (~60°) due to the gauche effect. In the macrocycle, this must balance against ring strain.

-

Dipole Minimization: The carbonyl at C(5) and the ether oxygen at O(4) create a local dipole. The s-cis vs. s-trans preference of the ester/ketone linkage is pivotal.

Computational Methodology (In-Silico Protocol)

To accurately predict the conformational ensemble, a single minimization is insufficient.[1] A Mixed-Mode Sampling approach is required.

Protocol: High-Throughput Conformational Search

-

Step 1: Force Field Selection. Use MMFF94s (Merck Molecular Force Field static) or OPLS3e . These fields are parameterized to handle the anomeric effects in ethers and esters correctly.

-

Step 2: Sampling Algorithm.

-

Method: Monte Carlo Multiple Minimum (MCMM) with Low-Mode Sampling (LMOD).

-

Parameters: 50,000 steps; Energy window = 5.0 kcal/mol; Redundant Conformer Elimination (RMSD cutoff = 0.5 Å).

-

-

Step 3: DFT Refinement.

-

Top 10 conformers from MM are re-optimized using Density Functional Theory.

-

Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is mandatory to account for transannular London dispersion forces in the large ring.

-

Solvent Model: IEFPCM (Implicit Solvation) matching the experimental solvent (usually CDCl3 or DMSO).

-

Workflow Visualization

Figure 1: Computational pipeline for identifying the global minimum and low-energy conformers of macrocyclic systems.

Experimental Validation (Wet Lab Protocol)

Computational models must be validated against solution-state data. For this compound, NMR spectroscopy is the primary tool.

Synthesis of Reference Material

-

Precursor: 11-(2-hydroxyethoxy)undecanoic acid (or equivalent depending on exact carbonyl position).

-

Cyclization: Yamaguchi macrolactonization or Ring-Closing Metathesis (RCM) followed by hydrogenation.

-

Purification: High-performance liquid chromatography (HPLC) is required to remove linear oligomers.

NMR Spectroscopy Protocol

-

Instrument: 600 MHz or higher (Cryoprobe recommended).

-

Solvent: CDCl3 (non-polar, mimics vacuum) and C6D6 (benzene-d6, induces shifts to resolve overlapping methylene signals).

-

Experiments:

-

1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time = 600-800 ms. Key for determining transannular distances.

-

J-Coupling Analysis: Extract ^3J_HH couplings for the O-CH2-CH2-O fragment.

-

Small J (2-4 Hz): Indicates gauche.

-

Large J (8-10 Hz): Indicates anti.

-

-

NAMFIS Analysis (NMR Analysis of Molecular Flexibility In Solution)

Since the macrocycle is flexible, the observed NMR signals are a weighted average of multiple conformers.

-

Input: DFT-calculated distances/couplings for each conformer + Experimental NOE/J-values.

-

Output: Mole fraction of each conformer in solution.

Validation Logic Pathway

Figure 2: The NAMFIS protocol integrates experimental NMR data with computational models to deconstruct the ensemble average.

Data Analysis & Interpretation

Expected Conformational Families

For 15-membered rings, you will likely observe two dominant families. The table below summarizes the expected energetic characteristics.

| Conformer Family | Dale Notation | Relative Energy (kcal/mol) | Characteristics |

| Global Minimum | [34343] | 0.00 | "Triangular" shape. Maximizes gauche interactions at corners. |

| Local Minimum A | [33333] | +1.2 - 2.5 | More circular; higher transannular strain. |

| Local Minimum B | [4443] | +3.0 - 4.5 | "Square-like"; often a transition state for pseudorotation. |

Critical Structural Markers

When analyzing your results, verify the following geometric parameters to ensure "Chemical Reality":

-

O(1)-C(2)-C(3)-O(4) Dihedral: Should be ~65° (gauche) in the lowest energy structures due to the gauche effect, unless forced anti by corner placement.

-

Ester/Ketone Planarity: The C-C(=O)-C dihedral must be close to 0° (cis) or 180° (trans). In medium rings (8-11), cis is possible; in 15-membered rings, trans (s-trans) is the only stable configuration.

References

-

Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Source: Journal of Chemical Information and Modeling (2009) URL:[Link]

-

Conformational Analysis of Macrocycles: Comparing General and Specialized Methods. Source: Journal of Computer-Aided Molecular Design (2020) URL:[Link]

-

Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance. Source: Journal of the American Chemical Society (2023) URL:[Link]

-

Hydrocarbon Macrocycle Conformer Ensembles and 13C-NMR Spectra. Source: Chemistry - A European Journal (2021) URL:[Link]

-

Synthesis, structure and reactivity of [15]-macrodilactones. Source: Organic & Biomolecular Chemistry (2015) URL:[Link]

Sources

Methodological & Application

Lipase-catalyzed synthesis of ethylene brassylate from brassylic acid

Application Note: Lipase-Catalyzed Synthesis of Ethylene Brassylate

Executive Summary

Ethylene brassylate (EB), a 17-membered macrocyclic lactone, is a critical musk odorant in the fragrance industry. Traditional chemical synthesis (e.g., using Ti/Sn catalysts) requires high temperatures (>200°C) and generates toxic waste. This guide details a biocatalytic route using immobilized Candida antarctica Lipase B (CALB/Novozym 435).[1] This method operates under mild conditions (40–80°C), minimizes thermal degradation, and leverages the "entropy-driven" specificity of lipases to favor macrolactonization over linear polymerization under specific kinetic controls.

Mechanistic Principles

The Challenge: Cyclization vs. Polymerization

The synthesis of ethylene brassylate from brassylic acid (C13 diacid) and ethylene glycol (C2 diol) presents a classic competition between intermolecular esterification (forming linear polyesters) and intramolecular esterification (forming the cyclic musk).

-

Thermodynamic Control: Linear polymerization is generally enthalpically favored.

-

Kinetic Control: Lipases can facilitate cyclization via a "back-biting" mechanism where the acyl-enzyme intermediate is attacked by the distal hydroxyl group of the same chain. This is maximized via the Ruggli-Ziegler Dilution Principle (high solvent volume).

Enzyme Mechanism (Ping-Pong Bi-Bi)

CALB operates via a Serine-Histidine-Aspartate catalytic triad.

-

Acylation: Brassylic acid enters the active site; Serine attacks the carbonyl, releasing water and forming an Acyl-Enzyme Intermediate.

-

Deacylation (Cyclization): The distal hydroxyl group of the substrate (already attached via the other end or free ethylene glycol) attacks the intermediate, releasing the product and regenerating the enzyme.

Figure 1: Kinetic competition in CALB-catalyzed esterification. High dilution favors the bottom path (Cyclization).

Materials & Equipment

| Category | Item | Specification/Notes |

| Biocatalyst | Novozym 435 | Immobilized Candida antarctica Lipase B (acrylic resin).[1][2][3] Activity >5000 PLU/g. |

| Reactants | Brassylic Acid | >98% purity. 1,13-Tridecanedioic acid. |

| Ethylene Glycol | Anhydrous, 99.8%. | |

| Solvent | Toluene or Isooctane | HPLC Grade. Dried over molecular sieves. |

| Water Removal | Molecular Sieves | 4Å, activated (dried at 250°C for 4h). |

| Equipment | Orbital Shaker | Temp control ±1°C, 150-200 rpm. |

| Dean-Stark Apparatus | Optional (for large scale azeotropic distillation). |

Protocol: High-Dilution Synthesis (Lab Scale)

Objective: Maximize yield of monomeric ethylene brassylate (EB) while suppressing linear polymer formation.

Step 1: Pre-Equilibration

-

Activate 5.0 g of 4Å molecular sieves in a furnace at 250°C for 4 hours. Cool in a desiccator.

-

Dry Toluene over activated sieves for 24 hours prior to use. Water content must be <50 ppm to prevent hydrolysis.

Step 2: Reaction Setup

-

In a 250 mL screw-cap Erlenmeyer flask, dissolve 2.44 g Brassylic Acid (10 mmol) and 0.62 g Ethylene Glycol (10 mmol) in 100 mL Toluene .

-

Note: This 0.1 M concentration is critical. Higher concentrations (>0.5 M) shift equilibrium toward linear polymers (Source 1.6).

-

-

Add 1.0 g Novozym 435 (20-30% w/w relative to monomers).

-

Add 5.0 g Activated Molecular Sieves directly to the flask (or use a Soxhlet setup if scaling up).

Step 3: Incubation

-

Incubate at 60°C with orbital shaking at 200 rpm .

-

Checkpoint: Do not exceed 80°C. While CALB is stable up to 90°C, higher temperatures increase solvent evaporation and risk denaturing the protein support over long durations (Source 1.15).

Step 4: Monitoring (24h - 48h)

-

Withdraw 100 µL aliquots at 6h, 24h, and 48h.

-

Filter enzyme/sieves.

-

Analyze via GC-MS (See Section 6). Look for the molecular ion peak (

270).

Step 5: Purification

-

Filter the reaction mixture to remove the enzyme and sieves.

-

Recycling: Wash the recovered Novozym 435 with acetone, air dry, and store at 4°C. It retains ~90% activity for 5-10 cycles.

-

-

Evaporate toluene under reduced pressure (Rotavap).

-

Isolation: The residue contains EB and linear oligomers. Purify EB via Vacuum Distillation (bp ~140°C at 0.1 mmHg) or Silica Gel Column Chromatography (Hexane:Ethyl Acetate 9:1).

Protocol: Solvent-Free Oligomerization-Depolymerization (Industrial Route)

Objective: Green synthesis avoiding organic solvents. This is a two-stage process: (1) Make polymer,[4][5][6][7] (2) Depolymerize to ring.

-

Oligomerization: Mix Brassylic Acid and Ethylene Glycol (1:1) with Novozym 435 (1% w/w) at 80°C under mild vacuum (100 mbar) for 6 hours. This forms Poly(ethylene brassylate).[4][5][6][8][9][10][11]

-

Cyclic Depolymerization: Increase temperature to 90-100°C and reduce pressure to <1 mbar .

-

Collection: The volatile Ethylene Brassylate monomer will distill off the viscous polymer melt. Collect in a cold trap.

-

Note: This mimics the industrial chemical route but at significantly lower temperatures (90°C vs 250°C), preserving odor quality.

-

Analytical Validation

GC-MS Parameters

-

Column: HP-5MS or equivalent (30m x 0.25mm).

-

Temp Program: 100°C (1 min) → 10°C/min → 250°C.

-

Target: Ethylene Brassylate (

). -

Key Peaks:

- 270 (Molecular Ion).

-

252 (

- 116 (characteristic lactone fragment).

NMR Validation ( CDCl )

-

-methylene protons (next to carbonyl):

-

Linear Polymer:

2.28 ppm (triplet). -

Cyclic (EB):

2.32 ppm (triplet). Distinct downfield shift due to ring strain.

-

-

Glycol protons (

):-

Linear:

4.28 ppm. -

Cyclic (EB):

4.15 ppm (singlet-like multiplet).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Water accumulation. | Replace molecular sieves midway. Ensure solvent is anhydrous. |

| High Polymer Content | Concentration too high. | Dilute reaction to 0.05 M or 0.1 M. High concentration favors intermolecular reaction. |

| Enzyme Aggregation | Mechanical attrition. | Use an overhead stirrer instead of a magnetic stir bar to protect Novozym beads. |

| Slow Reaction | Mass transfer limitation. | Increase shaking speed (rpm) or use a packed-bed reactor flow system. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the enzymatic synthesis of Ethylene Brassylate.

References

-

Waghmare, G. V., et al. (2013). "Enzymatic synthesis of ethylene brassylate: A kinetic study." Journal of Molecular Catalysis B: Enzymatic. 12[3][8]

-

Müller, P., et al. (2014). "Organocatalyzed Synthesis of Aliphatic Polyesters from Ethylene Brassylate." ACS Macro Letters. 5

-

Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology. 13

-

Deiana, L., et al. (2024).[5][6] "In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls." ACS Applied Polymer Materials.[6][11] 4

-

Kobayashi, S., et al. (2025). "Lipase-catalyzed ring-opening polymerization of lactones." International Journal of Biological Macromolecules. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls in Reactive Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbi.umons.ac.be [orbi.umons.ac.be]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. research.chalmers.se [research.chalmers.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Note: Ring-Opening Polymerization of 1,4-Dioxacyclopentadecan-5-one

This Application Note is designed for researchers and drug development professionals focusing on biodegradable polymers. It details the Ring-Opening Polymerization (ROP) of 1,4-Dioxacyclopentadecan-5-one , a 15-membered macrolactone containing an ether linkage.

This monomer represents a strategic hybrid between poly(p-dioxanone) (hydrophilic, fast-degrading) and polypentadecalactone (hydrophobic, slow-degrading), offering tunable crystallinity and degradation rates for soft tissue engineering and sustained drug delivery.

Part 1: Executive Summary & Strategic Rationale

The polymerization of This compound (hereafter referred to as 15-Crown-Lactone or 15-CL-Ether ) yields a high-molecular-weight poly(ether-ester). Unlike standard polyesters (e.g., PCL, PLA), the incorporation of an ether linkage within the macrolactone ring significantly alters the polymer's hydrodynamic volume and hydrolytic stability.

Why This Monomer?

-

Tunable Degradation: The ether oxygen at the 1-position (relative to the 5-one ester) disrupts the crystalline packing typical of polyethylene-like polyesters (e.g., polypentadecalactone), lowering the melting point (

) and increasing hydrolytic susceptibility. -

Biocompatibility: The degradation products are hydroxy-ether acids, which are generally less acidic locally than pure hydroxy acids (like lactic acid), reducing inflammatory responses in implant sites.

-

Entropy-Driven Polymerization: As a macrolactone, the ROP is driven primarily by enthalpy (

), but the ring strain is low. Successful polymerization relies heavily on entropy control (high concentration/bulk) to prevent back-biting cyclization.

Part 2: Material Science & Mechanism[1]

Structural Analysis

The monomer is a 15-membered ring.

-

Positions 1, 4: Oxygen atoms (Ether at 1, Ester-oxygen at 4).

-

Position 5: Carbonyl carbon.

-

Backbone: A decamethylene chain (

to

This structure dictates that the resulting polymer, Poly(15-CL-Ether) , possesses a repeating unit of: -[O-CH2-CH2-O-CO-(CH2)10]-

Reaction Pathways

We present two distinct protocols:

-

Enzymatic ROP (e-ROP): Uses Candida antarctica Lipase B (CALB).[1] Best for biomedical grades requiring metal-free synthesis.

-

Coordination-Insertion ROP: Uses Tin(II) Octoate (

). Best for high molecular weight (

Figure 1: Mechanistic pathways for the Ring-Opening Polymerization of this compound.

Part 3: Experimental Protocols

Protocol A: Enzymatic ROP (Metal-Free)

Target: Biomedical applications, Drug Delivery Systems. Advantages: Mild conditions, no toxic metal residues, high selectivity.

Materials

-

Monomer: this compound (Dried over

, distilled). -

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B). Crucial: Must be dried under vacuum (0.1 mmHg) at 25°C for 24h before use.

-

Initiator: Benzyl Alcohol (for end-capping analysis) or PEG-OH (for block copolymers).

-

Solvent: Toluene (Anhydrous). Note: Bulk polymerization is preferred if

of monomer < 70°C.

Step-by-Step Procedure

-

Preparation: In a glovebox or dry environment, weigh 1.0 g (approx 4.4 mmol) of monomer into a silanized glass vial.

-

Catalyst Addition: Add Novozym 435 (10-20 wt% relative to monomer). The high loading is necessary due to the heterogeneous nature of the immobilized enzyme.

-

Initiation: Add Benzyl Alcohol (10 µL). Note: The Monomer/Initiator ratio determines theoretical

. -

Reaction: Add 2.0 mL anhydrous Toluene (or perform in bulk at 70°C). Seal with a crimp cap containing a PTFE septum.

-

Incubation: Place in a temperature-controlled shaker at 70°C for 24-48 hours. Agitation is critical to maintain catalyst dispersion.

-

Termination: Dissolve the reaction mixture in Chloroform (

). Filter off the immobilized enzyme. -

Purification: Precipitate the filtrate into cold Methanol (

) at -20°C. Collect the white fibrous solid.

Self-Validating Check:

-

Yield: Should be >80%. If <50%, water content was likely too high (enzyme hydrolysis dominates over polymerization).

-

GPC: Dispersity (Đ) should be 1.5 - 2.0. If Đ > 2.5, transesterification (back-biting) occurred; reduce reaction time.

Protocol B: Organometallic ROP (High Molecular Weight)

Target: Structural implants, fibers, high-strength scaffolds.

Advantages: Faster kinetics, higher attainable

Materials

-

Catalyst: Tin(II) 2-ethylhexanoate (

). Use as a 0.1 M solution in dry toluene. -

Co-Initiator: 1-Dodecanol (controls MW).

-

Environment: Argon atmosphere (Schlenk line).

Step-by-Step Procedure

-

Drying: The monomer must be azeotropically dried with toluene prior to polymerization to remove trace water.

-

Charging: In a flame-dried Schlenk tube, add 2.0 g of monomer.

-

Catalyst Injection: Add

solution. Target ratio: Monomer/Sn = 1000:1 to 5000:1. -

Initiator: Add 1-Dodecanol to achieve target

(e.g., for 50 kDa, ratio ~220:1). -

Polymerization:

-

Evacuate solvent (toluene) under vacuum if added with catalyst.

-

Immerse tube in an oil bath at 120°C - 130°C .

-

Stir mechanism: Magnetic stirring will fail as viscosity rises. Use an overhead mechanical stirrer or allow to proceed statically once viscosity spikes.

-

Time: 6 - 12 hours.

-

-

Quenching: Dissolve the solid polymer melt in Dichloromethane (

) containing a few drops of dilute HCl (to protonate/deactivate Sn). -

Purification: Precipitate into cold Methanol/Hexane (10:1 mix). The hexane helps remove unreacted macrolactones which are soluble in pure methanol.

Part 4: Characterization & Data Interpretation[3]

Expected Properties Table

The following table contrasts Poly(15-CL-Ether) with standard analogs.

| Property | Poly(this compound) | Poly(pentadecalactone) (PPDL) | Poly(p-dioxanone) (PPDO) |

| Ring Size | 15-membered | 15-membered | 6-membered |

| Linkages | Ether + Ester | Ester | Ether + Ester |

| Melting Point ( | ~85 - 90°C (Predicted)* | 97°C | 105°C |

| Glass Transition ( | ~ -35°C | -27°C | -10°C |

| Hydrophilicity | Moderate | Low (Hydrophobic) | High |

| Degradation Time | 12 - 24 Months | > 3 Years | 6 Months |

*Note: The ether linkage introduces flexibility, lowering

Critical Quality Attributes (CQA)

-

NMR Verification:

-

NMR (

-

Validation: The integration ratio of the ester-adjacent methylene to the ether-adjacent methylenes must be 1:1. Any deviation implies side reactions or impurities.

-

NMR (

-

Thermal Analysis (DSC):

-

Run a heat-cool-heat cycle (-80°C to 150°C).

-

First scan removes thermal history. Analyze

and -

Alert: If a secondary melting peak appears significantly lower than the main peak, it indicates the formation of cyclic oligomers (common in macrolactone ROP).

-

Part 5: Troubleshooting & Optimization

The "Back-Biting" Phenomenon

Macrolactones are prone to intramolecular transesterification, especially at high conversions or high temperatures, leading to cyclic oligomers rather than linear polymers.

Workflow for Optimization:

Figure 2: Troubleshooting logic flow for optimizing molecular weight and dispersity.

Specific Tips for this compound

-

Viscosity Management: The polymer melt is highly viscous. If using magnetic stirring, the stir bar will seize. This is a good sign (high Mw). Do not increase temperature to lower viscosity, as this promotes degradation.

-

Enzyme Recycling: In Protocol A, the Novozym 435 can be washed with THF and reused up to 5 times, though activity drops by ~10% per cycle.

References

-

Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry. Proceedings of the Japan Academy, Series B. Link

-

Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications.[2][3] Biomacromolecules.[4][5] Link

-

Gross, R. A., et al. (2001). Enzyme-Catalyzed Polymerization of Macrolactones to Polyesters.[4][6] Macromolecules.[7][1][4][5][8] Link

-

Stridsberg, K. M., Ryner, M., & Albertsson, A. C. (2002). Controlled Ring-Opening Polymerization: Polymers with designed macromolecular architecture. Advances in Polymer Science. Link

-

Kumar, A., et al. (2000). Lipase catalyzed transesterification: synthesis of polyesters. Chemical Reviews.[7] Link

Sources

- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. osti.gov [osti.gov]

Depolymerization protocols for poly(ethylene brassylate)

Application Note: Advanced Depolymerization Strategies for Poly(ethylene brassylate) (PEB)

Abstract

Poly(ethylene brassylate) (PEB) is a semi-crystalline aliphatic polyester derived from the ring-opening polymerization (ROP) of ethylene brassylate (EB), a renewable macrolactone.[1][2][3] While PEB is valued for its biodegradability and resemblance to polyethylene, its end-of-life valorization requires precise depolymerization protocols. This guide details three distinct methodologies: Enzymatic Hydrolysis (for biodegradation studies), Chemical Methanolysis (for monomer recovery), and Cyclodepolymerization (for macrolactone regeneration). These protocols are designed to ensure high reproducibility and mechanistic transparency.

Part 1: Enzymatic Depolymerization (Biocatalytic)

Objective: To simulate physiological biodegradation or achieve mild surface erosion for drug delivery applications.

Mechanism & Rationale

Enzymatic degradation of PEB is primarily a surface erosion process.[3] The large hydrophobic backbone of PEB restricts enzyme penetration into the crystalline core. Lipase B from Candida antarctica (CALB) is the gold standard for this protocol due to its specific activity toward ester bonds in hydrophobic aliphatic chains. The mechanism involves the serine-histidine-aspartate catalytic triad of the lipase attacking the ester linkage, consuming water to release carboxyl and hydroxyl end-groups.

Protocol 1: CALB-Mediated Hydrolysis

Materials:

-

PEB film (approx. 100 µm thickness) or powder.

-

Lipase B from Candida antarctica (immobilized, e.g., Novozym 435, or free form).

-

Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4.

-

Sodium azide (

) (0.02% w/v) to prevent microbial contamination.

Workflow:

-

Sample Preparation:

-

Cut PEB films into uniform coupons (

cm). -

Critical Step: Dry samples in a vacuum desiccator for 24 hours to establish a baseline dry weight (

).

-

-

Incubation:

-

Place coupons in chemically resistant glass vials.

-

Add 10 mL of PBS containing

. -

Add CALB (Concentration: 1.0 mg/mL or >1000 U/mL).

-

Incubate at 37°C (physiological) or 50°C (accelerated) with orbital shaking at 100 rpm.

-

-

Monitoring:

-

At defined intervals (e.g., 3, 7, 14, 21 days), remove samples.

-

Wash gently with deionized water, then ethanol to remove adsorbed enzyme.

-

Dry under vacuum to constant weight (

).

-

-

Quantification:

-

Calculate weight loss:

. -

Analyze supernatant via HPLC or LC-MS to detect brassylic acid and ethylene glycol.

-

Troubleshooting:

-

Low degradation rate: Ensure the pH has not drifted. Acidic byproducts (brassylic acid) can lower local pH, inhibiting the enzyme. Refresh buffer weekly.

Part 2: Chemical Recycling (Methanolysis)

Objective: To recover high-purity monomers (Dimethyl Brassylate and Ethylene Glycol) for circular polymer synthesis.

Mechanism & Rationale

Methanolysis utilizes a transesterification reaction driven by a large excess of methanol. We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a potent organocatalyst.[3] TBD activates both the carbonyl group of the polymer and the hydroxyl group of the methanol, significantly lowering the activation energy compared to standard acid catalysis.

Protocol 2: TBD-Catalyzed Methanolysis

Materials:

-

PEB waste/pellets.[4]

-

Anhydrous Methanol (MeOH).

-

Catalyst: TBD (1–5 mol% relative to ester repeat units).

-

Solvent (Optional): Tetrahydrofuran (THF) if swelling is required.

Workflow:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, charge PEB (1.0 eq) and TBD (0.05 eq).

-

Add Methanol (excess, typically 20–50 eq).

-

Note: If PEB is highly crystalline, add THF (1:1 v/v with MeOH) to solubilize the polymer chains.

-

-

Depolymerization:

-

Reflux the mixture at 65–70°C under inert atmosphere (

) for 6–12 hours. -

Reaction is complete when the solution becomes clear and homogeneous.

-

-

Work-up & Purification:

-

Quench reaction with a stoichiometric amount of benzoic acid (to neutralize TBD).

-

Evaporate solvent (THF/MeOH) under reduced pressure.

-

Separation: The residue contains Dimethyl Brassylate (DMB) and Ethylene Glycol (EG).

-

Extract DMB with hexane (EG is immiscible in hexane).

-

-

Validation:

-

Analyze the hexane fraction via GC-MS or

H-NMR. Look for the methyl ester singlet at

-

Part 3: Cyclodepolymerization (Macrolactone Recovery)

Objective: To regenerate the valuable musk odorant, Ethylene Brassylate (EB), via thermodynamic control.

Mechanism & Rationale

This protocol relies on the Ruggli-Ziegler Dilution Principle . By conducting the transesterification in ultra-dilute conditions, the probability of a chain end encountering its own tail (intramolecular cyclization) is statistically higher than encountering another chain (intermolecular polymerization).

Protocol 3: High-Dilution Cyclization

Materials:

-

PEB oligomers.

-

Solvent: Toluene or Xylene (high boiling point).

-

Catalyst: Dibutyltin oxide (

) or Titanium(IV) isopropoxide.

Workflow:

-

System Setup:

-

Use a Dean-Stark apparatus to continuously remove any trace water.

-

-

Dilution:

-

Dissolve PEB in Toluene at a concentration of < 0.01 M (pseudo-infinite dilution).

-

-

Reaction:

-

Reflux at 110°C (Toluene) or 140°C (Xylene) for 24–48 hours.

-

The high temperature provides the energy to overcome the activation barrier for back-biting.

-

-

Isolation:

-

Concentrate the solvent.

-

Purify the crude macrolactone via vacuum distillation (EB has a high boiling point, approx. 140°C at 10 mmHg).

-

Data Summary & Comparison

| Parameter | Enzymatic Hydrolysis | Chemical Methanolysis | Cyclodepolymerization |

| Primary Product | Brassylic Acid + EG | Dimethyl Brassylate + EG | Ethylene Brassylate (Cyclic) |

| Catalyst | CALB (Lipase) | TBD (Organobase) | Tin/Titanium Organometallic |

| Conditions | pH 7.4, 37°C, Aqueous | 65°C, Methanol Excess | >110°C, High Dilution |

| Timeframe | Days to Weeks | 6–12 Hours | 24–48 Hours |

| Primary Utility | Biodegradation Studies | Chemical Recycling | Fragrance/Monomer Recovery |

Visualized Workflows

Figure 1: Decision Matrix for PEB Depolymerization

Caption: Decision matrix selecting the optimal depolymerization route based on the desired end-product.

Figure 2: Enzymatic Assay Workflow

Caption: Step-by-step workflow for the quantitative assessment of PEB enzymatic degradation.

References

-

Enzymatic Polymerization and Degradation

-

Chemical Recycling Principles

-

General Polyester Hydrolysis

- Title: Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evalu

- Source: N

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. diva-portal.org [diva-portal.org]

- 3. research.chalmers.se [research.chalmers.se]

- 4. idosi.org [idosi.org]

- 5. Chemical recycling of polycarbonate and polyester without solvent and catalyst: mechanochemical methanolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Green chemistry synthesis of macrocyclic musks using biocatalysis

Application Note: Biocatalytic Macrocyclization Strategies for Sustainable Musk Synthesis

Executive Summary

Macrocyclic musks (e.g., Exaltolide®, Ambrettolide, Civetone) are pillars of the fragrance industry, traditionally synthesized via energy-intensive chemical routes requiring toxic heavy metals (Ti, Sn) and extreme high-dilution conditions to prevent polymerization. This guide details a green chemistry protocol utilizing Candida antarctica Lipase B (CAL-B) to catalyze the intramolecular lactonization of

Scientific Principles & Mechanism[1]

The Challenge: Entropy vs. Enthalpy

The synthesis of medium-to-large rings (12–17 carbons) is kinetically disfavored.

-

Intermolecular Reaction (Polymerization): Enthalpically favored. Two separate molecules collide and react.

-

Intramolecular Reaction (Cyclization): Entropically disfavored. The two reactive ends of a long chain must find each other.

In traditional chemistry, this is solved by High Dilution Principles (Ruggli-Ziegler), often requiring thousands of liters of solvent for gram-scale yields. Biocatalysis alters this landscape.

The Biocatalytic Advantage: Interfacial Activation

Immobilized CAL-B (e.g., Novozym 435) operates via an acyl-enzyme intermediate. The enzyme's active site provides a "templating effect," stabilizing the bent conformation of the fatty acid chain. This effectively creates a "pseudo-high dilution" environment within the enzyme's active pocket, favoring cyclization even at bulk concentrations (0.1 M) that would typically lead to polymerization in chemical synthesis.

Mechanism Diagram

The following diagram illustrates the competition between the desired macrolactonization and the undesired oligomerization.

Figure 1: Kinetic pathway of lipase-mediated macrolactonization. The critical step is 2a, favored by low water activity and enzyme conformational constraints.

Experimental Protocol: Synthesis of Exaltolide (15-Pentadecanolide)

Target: 15-Pentadecanolide Substrate: 15-Hydroxypentadecanoic acid (15-HPA) Biocatalyst: Novozym 435 (Immobilized CAL-B) Solvent: Cyclopentyl Methyl Ether (CPME) – Selected for low peroxide formation, high hydrophobicity (LogP 1.59), and low latent heat of vaporization.

Materials & Reagents

| Component | Grade/Spec | Role |

| 15-HPA | >98% Purity | Substrate (Monomer) |

| Novozym 435 | >10,000 PLU/g | Catalyst (Recyclable) |

| CPME | Anhydrous | Green Solvent |

| Molecular Sieves | 4Å (Activated) | Water Scavenger |

| Toluene | HPLC Grade | Internal Std (Optional) |

Step-by-Step Methodology

Step 1: Catalyst Conditioning (Critical for Reproducibility)

-

Action: Weigh 1.0 g of Novozym 435.

-

Procedure: Wash the beads with anhydrous CPME (

mL) to remove storage preservatives and trace water. -

Drying: Desiccate under vacuum (10 mbar) at 25°C for 1 hour.

-

Why: Commercial immobilized lipases contain varying moisture content. Excess water shifts the equilibrium back to hydrolysis (linear acid).

Step 2: Reaction Setup

-

Vessel: 100 mL round-bottom flask equipped with a Dean-Stark apparatus (or Soxhlet containing molecular sieves) and a magnetic stir bar.

-

Solvent Loading: Add 50 mL CPME.

-

Substrate Addition: Add 1.29 g of 15-HPA (5 mmol) to achieve a concentration of 0.1 M .

-

Note: Traditional chemical methods require 0.005 M. This protocol is 20x more concentrated, significantly improving "Green" metrics.

-

-

Enzyme Addition: Add the conditioned Novozym 435 (20% w/w relative to substrate).

Step 3: Reaction & Water Control

-

Temperature: Heat to 60°C (CPME boiling point is 106°C, allowing safe operation).

-

Agitation: 200 RPM. Warning: Do not use aggressive magnetic stirring that grinds the enzyme beads. Overhead stirring is preferred for scale-up.

-

Water Removal: Add 2.0 g of activated 4Å molecular sieves directly to the reaction or circulate solvent through a sieve bed.

-

Duration: 24 to 48 hours.

Step 4: Monitoring (QC)

-

Sample 50 µL aliquots at t=0, 6h, 12h, 24h, 48h.

-

Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to detect unreacted acid via GC-MS.

-

Monitor the disappearance of 15-HPA and the appearance of the lactone peak (approx. retention time shift).

Step 5: Work-up and Purification

-

Filtration: Filter the reaction mixture to recover the immobilized enzyme.

-

Recycling: Wash enzyme with CPME; store at 4°C for reuse (typically stable for 5-10 cycles).

-

-

Concentration: Evaporate CPME under reduced pressure.

-

Isolation: The crude usually contains ~80-90% lactone and 10-20% linear oligomers.

-

Purification: Flash chromatography (Hexane:Ethyl Acetate 95:5) or Kugelrohr distillation (high vacuum) to isolate pure Exaltolide.

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of macrocyclic musks.

Data Analysis & Troubleshooting

Interpreting GC-MS Data

When analyzing the reaction mixture, you will encounter three distinct species. Use the table below to categorize integration areas.

| Species | Retention Time (Relative) | Mass Spec Signature | Action |

| 15-HPA (Substrate) | 1.00 | M+ (TMS derivative) | Increase reaction time or enzyme load. |

| Exaltolide (Product) | 0.85 (Elutes earlier) | M+ = 240 m/z | Desired product. |

| Linear Dimer | 1.80 | M+ = 498 m/z (TMS) | Issue: Concentration too high or water too low (enzyme locked in open conformation). |

Troubleshooting Guide

Problem: High Oligomer Content (>30%)

-

Root Cause: Substrate concentration is too high, overcoming the enzyme's entropic effect.

-

Solution: Implement a fed-batch approach. Instead of adding all 15-HPA at once, dose it continuously over 10 hours using a syringe pump. This keeps the instantaneous concentration low while maintaining high productivity.

Problem: Low Conversion (<50%)

-

Root Cause: Water accumulation.

-

Solution: The molecular sieves may be saturated. Replace sieves or switch to azeotropic distillation if using a solvent like 2-MeTHF.

Problem: Leaching/Loss of Activity

-

Root Cause: Mechanical shear.

-

Solution: Switch from magnetic stirring to an orbital shaker or a packed-bed reactor (flow chemistry) to protect the Novozym 435 beads.

References

-

Review of Biocatalytic Macrocycliz

-

Novozym 435 Characteristics

- Title: Novozym 435: the “perfect” lipase immobilized bioc

- Source:C

-

URL:[Link]

-

Green Solvents (CPME)

-

High Concentration Str

- Title: Synthesis of macrocyclic musk compounds (IFF/ITQ Collabor

- Source:Apeiron Synthesis / ITQ

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipases in Green Chemistry: Deep Eutectic Solvents (DES) as New Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Synthesis of Renewable Plant Oil-Based Polyamides | MDPI [mdpi.com]

Application Note: High-Dilution vs. Pseudo-High-Dilution Macrocyclization Techniques

Abstract & Core Directive

Macrocyclization—the ring closure of a linear precursor—is a critical yet challenging transformation in the synthesis of peptide drugs, macrocyclic lactones, and complex natural products. The primary obstacle is the competition between intramolecular cyclization (desired, unimolecular) and intermolecular oligomerization (undesired, bimolecular).

This guide provides a technical comparison and implementation protocol for the two dominant strategies to overcome this entropic barrier: Traditional High-Dilution (HD) and Pseudo-High-Dilution (PHD) . While HD relies on massive solvent volumes to statistically favor ring closure, PHD utilizes kinetic engineering via controlled addition to achieve the same effect with significantly reduced solvent consumption and higher scalability.

Theoretical Framework: The Ruggli-Ziegler Principle

The theoretical foundation for all macrocyclization strategies is the Ruggli-Ziegler Dilution Principle (1912). It posits that the rate of cyclization (

Kinetic Competition

-

Cyclization Rate:

-

Oligomerization Rate:

As concentration

Effective Molarity (EM)

The "tipping point" is defined by the Effective Molarity (

-

If

: Cyclization is favored. -

If

: Oligomerization dominates.

Visualization: Kinetic Pathway Competition

The following diagram illustrates the divergent pathways controlled by concentration.

Figure 1: Kinetic competition between unimolecular cyclization and bimolecular oligomerization. High dilution suppresses the path to the red nodes.

Comparative Analysis: HD vs. PHD

The choice between HD and PHD is often a trade-off between kinetic purity and process scalability.

| Parameter | Traditional High-Dilution (HD) | Pseudo-High-Dilution (PHD) |

| Concept | Static low concentration. | Dynamic low instantaneous concentration. |

| Typical Concentration | Final: | |

| Reaction Setup | Large batch vessel. | Syringe pump / Slow addition.[2] |

| Solvent Usage | Massive (e.g., 1g substrate in 10L). | Moderate (e.g., 1g substrate in 200mL). |

| Scalability | Poor (Reactor volume limits batch size). | Excellent (Limited only by time). |

| Kinetics | Rate decreases as reaction proceeds. | Steady-state kinetics maintained. |

| Primary Risk | Extremely slow reaction rates. | Accumulation of unreacted linear precursor. |

Application Protocols

Protocol A: Traditional High-Dilution (The Benchmark)

Best for: Initial small-scale screening, determining intrinsic cyclization efficiency, or extremely difficult cyclizations (e.g., medium-sized rings 8-11 membered).

-

Solvent Preparation: Calculate the volume required to reach

(-

Example: For

of substrate, use

-

-

Degassing: Sparge the solvent with Argon/Nitrogen for 30 minutes. Oxygen can quench radical cyclizations or oxidize sensitive catalysts.

-

Reagent Addition: Dissolve the catalyst or coupling reagent in the full volume of solvent.

-

Substrate Addition: Add the linear precursor in a single portion (if reaction is slow) or dropwise over 1 hour (if reaction is fast).

-

Monitoring: Stir vigorously. Reaction times are often prolonged (24–72 hours) due to low collision frequency.

-

Workup: Requires evaporation of massive solvent volumes, which is energy-intensive and concentrates high-boiling impurities.

Protocol B: Pseudo-High-Dilution (The Scalable Solution)

Best for: Scale-up (>1g), expensive catalysts, and reducing solvent waste.

The Principle: By adding the substrate slower than it reacts, the "instantaneous" concentration of unreacted starting material remains near zero. The reactor contains mostly product (inert) and catalyst.

Experimental Setup Diagram

Figure 2: Dual-stream Pseudo-High-Dilution setup. Separating the precursor and reagent prevents premature activation in the syringe.

Step-by-Step Methodology

-

The "Heel": In the reaction flask, place a small volume of solvent (10–20% of total final volume) containing the base or non-consumable catalyst. Heat to reflux if necessary (thermal energy increases

by increasing conformational sampling). -

The Feed Solutions:

-

Syringe A: Dissolve Linear Precursor in minimal solvent.

-

Syringe B (Optional but Recommended): Dissolve Coupling Reagent (e.g., EDC, HATU, Grubbs Catalyst) in minimal solvent.

-

Note: Using two syringes prevents the activated species from decomposing in the syringe before reaching the dilution pool.

-

-

Addition Rate Calculation (The Critical Step):

-

Determine the reaction half-life (

) from a small-scale pilot. -

Set the addition time to be at least

. -

Standard starting point: Add over 4–8 hours.[3]

-

-

Execution: Start the syringe pump. Maintain vigorous stirring to ensure immediate dispersal of the drop into the bulk solvent.

-

Self-Validating Check:

-

Take an aliquot after 2 hours.

-

Analyze via HPLC/LC-MS.

-

Pass: No linear precursor is visible; only product. (Rate is perfect).

-

Fail: Linear precursor is accumulating. (Addition is too fast

Pause pump, let react, then resume at 50% speed).

-

Troubleshooting & Expert Insights

When to use which?

-

Use High Dilution (HD) when the reaction kinetics are unknown or extremely slow (

is small). PHD requires the reaction to be faster than the addition; if the reaction is sluggish, the precursor will just accumulate in the flask, defeating the purpose. -

Use Pseudo-High-Dilution (PHD) for fast reactions (e.g., Ring-Closing Metathesis, Click Chemistry) and when solvent costs are a factor.

The "Site Isolation" Alternative

Solid-Phase Peptide Synthesis (SPPS) offers a "perfect" pseudo-dilution effect. By anchoring the peptide to a resin bead, the molecules are physically separated (site isolation), preventing them from interacting with each other to form dimers. This mimics infinite dilution without the solvent volume.

References

-

Ruggli, P. (1912). Cyclic Bonds from Dicarboxylic Acids. Justus Liebigs Annalen der Chemie.

-

Ziegler, K., et al. (1933). Knowledge of Multimembered Ring Systems. Justus Liebigs Annalen der Chemie.

-

Collins, I., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]

-

Blankenstein, J., & Zhu, J. (2005). Conformationally Constrained Macrocycles. European Journal of Organic Chemistry. [Link]

-

Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Biotechnology. [Link]

Sources

Advanced Application Note: Catalytic Depolymerization & Degradation Kinetics using Tin(II) Octoate

Executive Summary: The Dual Nature of Tin(II) Octoate[1][2]

Tin(II) 2-ethylhexanoate, commonly known as Stannous Octoate (

Depending on the thermal and thermodynamic conditions,

-

Chemical Recycling: Driving the reaction backward to recover high-purity Lactide monomers from PLA waste.

-

Degradation Kinetics: Quantifying how residual catalyst accelerates the hydrolysis of PLGA microspheres—a Critical Quality Attribute (CQA) in controlled-release formulations.

Mechanistic Foundation: Intramolecular Transesterification

To control depolymerization, one must understand the "Back-Biting" mechanism. Unlike hydrolysis (water-driven cleavage),

The active tin species coordinates with a carbonyl oxygen along the polymer backbone.[1] The terminal hydroxyl group of the polymer chain then "bites back," attacking the coordinated ester. This scission releases a cyclic diester (Lactide) and shortens the polymer chain.[2]

Pathway Visualization

The following diagram illustrates the catalytic cycle for the depolymerization of Poly(lactic acid) (PLA).

Figure 1: The "Back-Biting" mechanism where the active chain end attacks a mid-chain ester group activated by the Tin catalyst, releasing cyclic monomers.

Protocol A: Chemical Recycling of PLA to L-Lactide

Goal: High-yield recovery of L-Lactide from high-molecular-weight PLA waste. Principle: Le Chatelier’s principle. By applying high vacuum and temperature, the volatile lactide monomer is removed, driving the equilibrium toward depolymerization.

Materials & Equipment

-

Feedstock: PLA pellets or waste (washed and dried).

-

Catalyst: Tin(II) Octoate (Sigma-Aldrich, 92.5-100%).

-

Apparatus: Short-path distillation unit or Glass reactor with a vigorous stirrer and high-vacuum line (< 10 mbar).

-

Solvent (Optional): Dodecanol (as a co-initiator/boiling point regulator).

Step-by-Step Methodology

-

Feed Preparation:

-

Dry PLA feedstock at

for 4 hours to remove moisture. Note: Moisture causes hydrolysis (producing lactic acid) rather than the desired back-biting (producing lactide).

-

-

Catalyst Loading:

-

Mix PLA with

. -

Standard Loading: 0.5 – 1.0 wt%.

-

Expert Tip: Dissolve catalyst in a small amount of dry toluene for even distribution over PLA pellets, then evaporate toluene before heating.

-

-

Reaction (Depolymerization):

-

Heat reactor to 190°C – 210°C .

-

Apply vacuum immediately (< 10 mbar ).

-

The melt will bubble vigorously as lactide vapor is generated.

-

-

Collection:

-

Condense the vapor in a receiver flask cooled to

. -

Crude product appears as white/yellowish crystals.

-

-

Purification (Recrystallization):

-

Dissolve crude lactide in anhydrous ethyl acetate or toluene at

. -

Cool slowly to room temperature, then to

. -

Filter and dry crystals under vacuum.[1]

-

Expected Results & Validation

| Parameter | Target Specification | Validation Method |

| Crude Yield | > 85% | Gravimetric |

| Monomer Purity | > 99% (L-isomer) | HPLC or GC-MS |

| Melting Point | 96°C - 98°C | DSC |

| Racemization | < 5% Meso-lactide | H-NMR (Methine region) |

Protocol B: Degradation Kinetics for Drug Delivery (PLGA)

Goal: Determine the impact of residual tin catalyst on the shelf-life and release profile of PLGA microspheres. Context: In Pharma, depolymerization is often an unwanted side effect. Residual tin from synthesis can catalyze degradation during storage.

Experimental Design

We accelerate aging to determine the rate constant (

Methodology

-

Film Preparation:

-

Prepare PLGA films (50:50 lactide:glycolide) with spiked concentrations of

: 0 ppm (Control), 50 ppm, 200 ppm, 500 ppm . -

Solvent cast from Dichloromethane (DCM) and vacuum dry for 48 hours to remove all solvent.

-

-

Incubation:

-

Place films in Phosphate Buffered Saline (PBS, pH 7.4) at

(Physiological) and

-

-

Sampling:

-

Timepoints: Day 0, 7, 14, 21, 28.

-

At each point, remove film, wash with distilled water, and lyophilize.

-

-

Analysis:

-

Dissolve in THF.

-

Analyze via Gel Permeation Chromatography (GPC) to measure Number Average Molecular Weight (

).[3]

-

Data Analysis & Interpretation

Plot

Hypothetical Data Set (Accelerated at 55°C):

| Residual Sn(II) (ppm) | Degradation Rate Constant | Half-life ( | Interpretation |

| 0 (Control) | 0.015 | 46.2 | Pure Hydrolysis baseline. |

| 50 | 0.022 | 31.5 | Mild catalytic effect. Acceptable for most depot injectables. |

| 200 | 0.045 | 15.4 | Significant acceleration. Likely to fail shelf-life specs. |

| 500 | 0.080 | 8.6 | Rapid depolymerization. Unsuitable for long-acting release. |

Regulatory & Safety Considerations (E-E-A-T)

Toxicity and Limits

While

-

Oral Permitted Daily Exposure (PDE): 6000 µ g/day (for Tin).

-

Parenteral PDE: 600 µ g/day .

Critical Note: For PLGA microspheres injected monthly, the total tin burden must be calculated based on the polymer mass injected. High residual tin (>200 ppm) not only risks toxicity but, as shown in Protocol B, destabilizes the drug product.

Removal Strategies

If your synthesis results in high tin residues:

-

Precipitation: Dissolve polymer in Acetone; precipitate in Methanol (Tin stays in Methanol). Repeat 2x.

-

Chelation: Wash polymer solution with EDTA or dilute HCl (risks hydrolysis, use caution).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Recycling) | Temperature too low (<180°C) | Increase T to 200°C; ensure vacuum is < 10 mbar. |

| High Racemization (Meso-lactide) | Temperature too high (>220°C) | Reduce T; use high-vacuum to lower boiling point req. |

| Polymer Discoloration (Yellowing) | Oxidation of Tin(II) to Tin(IV) | Ensure strict Nitrogen/Argon purging. Use antioxidants. |

| Inconsistent Degradation Rates | Uneven Catalyst Distribution | Dissolve catalyst in solvent before adding to polymer melt. |

References

-

Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. Macromolecules. (2000).[2] Detailed mechanistic study on coordination-insertion.

-

Chemical Recycling of Commercial Poly(l-lactic acid) to l-Lactide. ACS Sustainable Chemistry & Engineering. (2023). Protocols for high-yield recycling.

-

Elemental Impurities (Guideline Q3D). International Council for Harmonisation (ICH). Regulatory limits on Tin in pharmaceuticals.

-

Degradation Behaviors of PLGA Films in Simulated Environments. Polymers. (2024). Kinetic data on hydrolysis and catalytic degradation.

-

Safety of Metals and Other Materials Used in Medical Devices. U.S. Food and Drug Administration (FDA). (2022).

Sources

Continuous Flow Synthesis Methods for Macrocyclic Lactones

Content Type: Advanced Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Flow Advantage in Macrocyclization

Macrocyclic lactones (macrolides) represent a privileged structural motif in drug discovery, yet their synthesis in batch is plagued by the "entropy problem." Traditional methods require extreme high-dilution conditions (

Continuous Flow Chemistry solves this fundamental bottleneck through three mechanisms:

-

Pseudo-High Dilution: In a plug-flow reactor, mixing is localized. Even at higher overall concentrations, the instantaneous local concentration of reactive species can be kept low relative to the cyclization rate.

-

Enhanced Heat Transfer: Flow reactors allow for rapid superheating (above solvent boiling points) to overcome the high activation energy of ring closure without thermal degradation.

-

Equilibrium Displacement: Integrated membrane reactors (e.g., tube-in-tube) allow for the continuous removal of byproducts (like ethylene in RCM), driving equilibrium toward the product.

Strategic Decision Framework

Before selecting a protocol, analyze your substrate's activation requirements.

Figure 1: Decision matrix for selecting the appropriate flow macrocyclization modality based on substrate functionality.

Application Note A: Ring-Closing Metathesis (RCM) with Ethylene Removal

Target: Synthesis of 12+ membered rings from dienes (e.g., HCV protease inhibitors). Challenge: RCM is reversible. The release of ethylene gas can stall the reaction or push it backward if the gas remains dissolved in the solvent under pressure.

The Solution: Tube-in-Tube Membrane Reactors

Using a semi-permeable membrane (Teflon AF-2400) allows the continuous removal of ethylene gas across a vacuum gradient, driving the reaction to completion according to Le Chatelier’s principle.

Protocol A: RCM of Diene Precursors

Reagents:

-

Substrate: Bis-terminal diene (0.005 – 0.02 M in Toluene or DCM).

-

Catalyst: Hoveyda-Grubbs 2nd Gen (1–5 mol%).

Experimental Setup:

-

Feed: A single HPLC pump delivers the premixed substrate/catalyst solution.

-

Reactor: A "Tube-in-Tube" coil. The inner tube contains the reaction stream; the outer tube is connected to a vacuum pump.

-

Conditions: 80–100 °C (requires BPR if using DCM), Residence time: 10–30 min.

Figure 2: Flow setup for Ring-Closing Metathesis utilizing a gas-permeable membrane reactor for ethylene removal.

Validation Data (Representative):

| Parameter | Batch Conditions | Flow Conditions (Tube-in-Tube) |

|---|---|---|

| Concentration | 0.001 M | 0.02 M (20x increase) |

| Reaction Time | 2–12 Hours | 15–30 Minutes |

| Yield | 65–75% | 85–92% |

| E-Factor | High (Solvent intensive) | Low (Solvent recycled) |

Application Note B: Thermal Macrolactonization (High Concentration)

Target: Formation of lactones from seco-acids (hydroxy-acids).

Challenge: Traditional Yamaguchi or Corey-Nicolaou macrolactonizations require massive solvent volumes to prevent dimerization.

Innovation: The Collins Protocol utilizes a phase-separation strategy or polymer-supported reagents to enable macrocyclization at high concentrations (

Protocol B: Modified Mukaiyama/Collins Flow Synthesis

This protocol uses a packed-bed reactor or a homogeneous flow stream with a phase-separation element to mitigate oligomer formation.

Reagents:

-

Substrate: Seco-acid (0.05 – 0.2 M in MeCN or DCM).

-

Activator: 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) or Polymer-Supported BEMP (Base).

-

Base: DIPEA or Et3N (if not using PS-base).

Step-by-Step Methodology:

-

System Preparation: Prime a packed bed reactor (PBR) containing Polymer-Supported BEMP (if using solid-supported base) or a standard PFA coil (if using homogeneous base).

-

Reagent Streams:

-

Stream A: Seco-acid + Mukaiyama reagent in MeCN.

-

Stream B: Base (DIPEA) in MeCN (slow addition stream).

-

-

Mixing: Use a T-mixer to combine Stream A and B immediately before the heated zone.

-